N-{2-[(furan-2-ylmethyl)carbamoyl]phenyl}-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[(FURAN-2-YL)METHYL]CARBAMOYL}PHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(FURAN-2-YL)METHYL]CARBAMOYL}PHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE involves multiple steps, starting with the preparation of the furan derivative. The furan ring can be synthesized through the condensation of furfural with appropriate amines under acidic conditions . The benzoxazepine ring is typically formed via a cyclization reaction involving an amine and a dihydroxybenzene derivative .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization and sulfonation steps, as well as advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(FURAN-2-YL)METHYL]CARBAMOYL}PHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The benzoxazepine ring can be reduced to form tetrahydro derivatives.
Substitution: The methanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
The major products formed from these reactions include furan-2-carboxylic acid derivatives, tetrahydrobenzoxazepine derivatives, and various substituted benzoxazepine compounds .
Scientific Research Applications
N-(2-{[(FURAN-2-YL)METHYL]CARBAMOYL}PHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-{[(FURAN-2-YL)METHYL]CARBAMOYL}PHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE involves its interaction with various molecular targets. The furan ring can interact with enzymes and proteins, potentially inhibiting their activity . The benzoxazepine ring may interact with cellular receptors, modulating signal transduction pathways . The methanesulfonyl group can enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- N-(2-FURAN-2-YL-1-((FURAN-2-YLMETHYL)-CARBAMOYL)-VINYL)-4-METHYL-BENZAMIDE
- N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide
Uniqueness
N-(2-{[(FURAN-2-YL)METHYL]CARBAMOYL}PHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is unique due to its combination of a furan ring, a benzoxazepine ring, and a methanesulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C23H23N3O6S |
---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
N-[2-(furan-2-ylmethylcarbamoyl)phenyl]-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide |
InChI |
InChI=1S/C23H23N3O6S/c1-33(29,30)26-13-12-21(32-20-11-5-4-10-19(20)26)23(28)25-18-9-3-2-8-17(18)22(27)24-15-16-7-6-14-31-16/h2-11,14,21H,12-13,15H2,1H3,(H,24,27)(H,25,28) |
InChI Key |
GSDDDOSWZMKTEK-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC(OC2=CC=CC=C21)C(=O)NC3=CC=CC=C3C(=O)NCC4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.